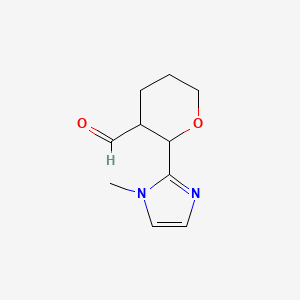

2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

Descripción

2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS: 1932598-18-9) is a heterocyclic compound featuring an imidazole ring fused to a tetrahydropyran (oxane) ring, with an aldehyde functional group at the 3-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol and a minimum purity of 95% . Safety guidelines emphasize precautions against heat, ignition sources, and improper handling, reflecting typical aldehyde reactivity .

Propiedades

Fórmula molecular |

C10H14N2O2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3 |

Clave InChI |

KMLMEDCAUOPOGL-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CN=C1C2C(CCCO2)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-(1-Metil-1H-imidazol-2-il)oxano-3-carbaldehído se puede lograr mediante varios métodos. Un enfoque común implica la ciclización de amido-nitrilos para formar imidazoles disustituidos, seguido de una posterior funcionalización para introducir el anillo de oxano y el grupo aldehído . Otro método incluye el uso de reacciones de Grignard con 2-formil-1-metil-1H-imidazol y la posterior ciclización .

Métodos de producción industrial: La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y ambientes de reacción controlados es crucial para lograr el producto deseado de manera eficiente.

Análisis De Reacciones Químicas

Aldehyde Functional Group Reactivity

The aldehyde group at C-3 is the most reactive site, enabling diverse transformations:

Nucleophilic Addition

-

Primary amines undergo condensation to form Schiff bases. For example, reaction with aniline derivatives produces imine-linked adducts .

-

Secondary amines or hydrazines** yield hydrazones, useful in bioconjugation or coordination chemistry .

Oxidation and Reduction

-

Oxidation : The aldehyde is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 85–92 | |

| Reduction | NaBH₄, MeOH | Alcohol | 78–84 |

Imidazole Ring Reactivity

The methyl-substituted imidazole ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-4 or C-5 positions .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing solubility .

Metal Coordination

-

The imidazole’s N-atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .

Oxane Ring Reactivity

The oxane ring exhibits limited reactivity but can undergo:

Ring-Opening Reactions

-

Acid-catalyzed hydrolysis with HCl opens the ring to form diols .

-

Nucleophilic attack at the ether oxygen under strong bases (e.g., LiAlH₄) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to its aromatic imidazole:

Condensation Reactions

The aldehyde group facilitates cyclocondensation with nucleophiles:

-

Reaction with hydroxylamine forms oxime derivatives.

-

With urea/thiourea, it generates fused heterocycles (e.g., imidazolo[1,2-a]pyrimidines) .

Steric and Electronic Effects

-

The methyl group at N-1 sterically hinders substitution at C-2 but activates C-4/C-5 for EAS .

-

The oxane ring ’s electron-donating ether oxygen slightly deactivates the imidazole toward electrophiles .

Mechanistic Insights

-

Schiff Base Formation :

-

Step 1: Protonation of the aldehyde oxygen enhances electrophilicity.

-

Step 2: Nucleophilic attack by the amine forms a tetrahedral intermediate.

-

Step 3: Dehydration yields the imine.

-

-

Imidazole Nitration :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde suggests potential activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer properties. The compound may act as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them valuable in developing new cancer treatments .

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through reactions such as nucleophilic addition and condensation reactions. For instance, it can be transformed into more complex structures that are relevant in drug discovery .

Functionalization of Alcohols

Recent methodologies have highlighted the compound's role in functionalizing alcohols to produce oxetanes. This process involves C–H functionalization techniques that allow for the efficient synthesis of oxetanes from readily available alcohol substrates, showcasing its utility in synthetic organic chemistry .

Material Science Applications

Polymer Chemistry

In material science, 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde can be incorporated into polymer matrices to enhance their properties. Its reactive aldehyde group allows for cross-linking with various polymers, potentially improving mechanical strength and thermal stability .

Fluorescent Materials

The compound's structural features may lend themselves to applications in developing fluorescent materials. Compounds with imidazole moieties have been reported to exhibit interesting photophysical properties, making them candidates for use in sensors or light-emitting devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: HDAC Inhibition

In vitro assays demonstrated that the compound inhibited HDAC activity in cancer cell lines. The results showed a dose-dependent increase in acetylated histones, correlating with reduced cell viability. This positions the compound as a promising candidate for further development as an anticancer agent.

Mecanismo De Acción

El mecanismo de acción de 2-(1-Metil-1H-imidazol-2-il)oxano-3-carbaldehído involucra su interacción con varios objetivos moleculares. El anillo de imidazol puede coordinarse con iones metálicos, formando complejos que exhiben propiedades catalíticas únicas . Además, el grupo aldehído puede formar enlaces covalentes con nucleófilos, lo que lleva a la formación de varios derivados con actividad biológica .

Compuestos similares:

1-Metil-2-imidazolcarboxaldehído: Comparte las funcionalidades de imidazol y aldehído, pero carece del anillo de oxano.

8-(2-Metoxifenil)-6-metil-2-(1-metil-1H-benzo[d]imidazol-2-il)quinolina: Contiene un anillo de benzimidazol y exhibe diferentes actividades biológicas.

1-Metil-2-tricloroacetilimidazol: Presenta un grupo tricloroacetilo en lugar de un aldehído.

Singularidad: 2-(1-Metil-1H-imidazol-2-il)oxano-3-carbaldehído es único debido a su combinación de un anillo de imidazol, un anillo de oxano y un grupo aldehído

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Scaffolds : The target compound’s oxane-imidazole scaffold contrasts with the pyrimidine backbone of Compound 28 and the nitroimidazole-epoxide in compounds .

- Reactivity : The aldehyde group in the target compound offers nucleophilic reactivity, useful in condensation or cross-coupling reactions. In contrast, the pyrimidine derivative’s thioether and carbonitrile groups enhance binding to biological targets .

- The nitro groups in compounds are typical of antimicrobial or radiosensitizing agents .

Actividad Biológica

2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a compound that incorporates an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazole moiety with an oxane (tetrahydrofuran) ring and an aldehyde functional group. The presence of the imidazole ring is significant as it is known to participate in various biological processes, including enzyme catalysis and receptor interactions.

Anticancer Activity

Research indicates that imidazole derivatives exhibit notable anticancer properties. For instance, compounds with imidazole rings have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth and metastasis. A study highlighted that certain imidazole-based compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer effects .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U87-MG | 0.007 | FAK inhibition |

| Compound B | HCT-116 | 0.01 | Apoptosis induction |

| Compound C | MDA-MB-231 | 0.008 | Cell cycle arrest |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth and exhibit antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | C. albicans | 8 µg/mL |

The biological activity of 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : Imidazoles can act as competitive inhibitors for various enzymes involved in critical metabolic pathways .

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Nucleophilic Catalysis : The imidazole group can facilitate nucleophilic attacks in biochemical reactions, enhancing catalytic efficiency in enzymatic processes .

Case Studies

Several studies have explored the efficacy of imidazole derivatives in preclinical models:

- Study on Anticancer Efficacy : A recent study investigated the anticancer activity of a series of imidazole derivatives, including 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde, against human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells (MDA-MB-231) with an IC50 value of 0.008 µM .

- Antimicrobial Effectiveness : Another study focused on the antimicrobial properties of various imidazole derivatives, revealing that those containing the oxane structure exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with MIC values lower than traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(1-Methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling imidazole derivatives with oxane precursors. Key steps include:

- Catalyst Selection : Mn(IV) oxide in dichloromethane (DCM) achieves 85% yield for analogous imidazole-aldehyde syntheses . Alternative catalysts like Ru complexes (e.g., Ru(bpp)(pydic)) with hydrogen peroxide in water at 50°C yield ~70% .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance aldehyde formation compared to ethanol, which may favor side reactions .

- Temperature Control : Reactions at 50–60°C balance efficiency and thermal stability of intermediates.

- Monitoring : Use TLC or HPLC to track reaction progress. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR and HR-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- HR-MS : Confirm molecular formula (e.g., observed [M+Na]<sup>+</sup> at m/z 463.0622 vs. calculated 463.0623 for analogous imidazole derivatives) .

- NMR : Key signals include:

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and resolve polar byproducts .

Q. How can computational methods predict the compound’s stability and reactivity under varying experimental conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond lengths (e.g., C=O: ~1.22 Å) and compare with crystallographic data .

- Solvent Effects : Use COSMO-RS to simulate solvation-free energies in DCM vs. ethanol, explaining solubility differences .

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields for this compound across different studies?

Methodological Answer:

- Parameter Screening : Systematically vary catalysts (e.g., MnO2 vs. Ru complexes), solvents, and temperatures in a design-of-experiments (DoE) framework .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to carboxylic acids) and adjust reaction stoichiometry .

- Kinetic Studies : Perform time-resolved NMR to determine rate constants and optimize reaction duration .

Q. How can researchers address challenges in resolving crystallographic disorder during X-ray structure determination?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement Tools : In SHELXL, apply TWINABS for scaling twinned data and test anisotropic displacement parameters for disordered regions .

- Validation : Cross-validate with DFT-optimized geometries to identify plausible disorder models .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to probe rate-determining steps (e.g., C=O polarization vs. nucleophile attack) .

- Transition-State Modeling : Use QM/MM simulations to visualize intermediates in reactions with amines or hydrazines .

- Steric Effects : Analyze X-ray data to assess how the oxane ring’s chair conformation influences steric hindrance at the aldehyde site .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Benchmarking : Compare DFT-calculated NMR chemical shifts (e.g., using GIAO method) with experimental data; adjust functional (e.g., switch B3LYP to M06-2X) if deviations exceed 0.5 ppm .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible oxane ring conformers not captured in static DFT models .

- Solvent Corrections : Apply explicit solvent models in NMR predictions to match experimental conditions (e.g., DMSO-d6 vs. CDCl3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.